Methyl linoleate

Description

Methyl linolelaidate is a natural product found in Leonurus japonicus and Ageratum conyzoides with data available.

Structure

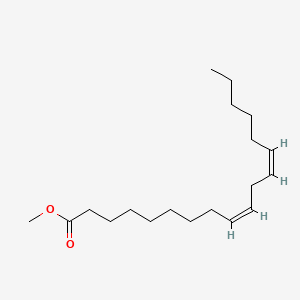

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880893 | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |

| Record name | Methyl linolelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linolelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linoleate hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Linoleate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal molecule in various fields of scientific research, including drug development, cell biology, and materials science. Its well-defined chemical structure and susceptibility to oxidation make it an excellent model compound for studying lipid peroxidation, a fundamental process implicated in numerous physiological and pathological conditions. This technical guide provides an in-depth overview of the core physicochemical properties of methyl linoleate, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways and relevant experimental workflows.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₉H₃₄O₂ |

| Molecular Weight | 294.48 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | -35 °C[3][4][5] |

| Boiling Point | 212 °C at 16 mmHg[6]; 192 °C at 4 mmHg[5][7][8][9]; approximately 373-374 °C at 760 mmHg[3][10] |

| Density | 0.889 g/mL at 25 °C[5][7][8][9] |

| Refractive Index (n20/D) | 1.462[5][7][9][11] |

| Solubility | Insoluble in water[1][4]; Soluble in dimethylformamide (DMF), fat solvents, oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][4][11][12] |

| Viscosity | 4.798 cP[13] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Purity by Gas Chromatography (GC)

This protocol outlines the analysis of this compound purity using a gas chromatograph with a flame ionization detector (FID).

Materials:

-

Gas chromatograph (GC) with FID

-

Non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm)[12]

-

Helium or Hydrogen (carrier gas)

-

This compound sample

-

Heptane (B126788) (solvent)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in heptane (e.g., 1% w/v).

-

Instrument Setup:

-

Injection: Inject 0.5 µL of the prepared sample into the GC.[12]

-

Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the resulting chromatogram.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the melting point of this compound using DSC.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan and hermetically seal it.

-

Instrument Setup:

-

Equilibrate the DSC cell at a low temperature (e.g., -60 °C).

-

Heating Rate: 5 °C/min.

-

Temperature Range: -60 °C to 50 °C.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Analysis:

-

Cool the sample to -65°C and hold for 5 minutes.

-

Heat the sample from -65 °C to 50 °C at a rate of 5°C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the DSC thermogram. For this compound, a peak around -41.5°C is expected.

Determination of Boiling Point by Simulated Distillation via Gas Chromatography

This protocol adapts a standard test method for determining the boiling range of fatty acid methyl esters (FAMEs) to estimate the boiling point of pure this compound.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Non-polar open tubular (capillary) gas chromatographic column[5]

-

Helium (carrier gas)

-

This compound sample

-

Viscosity-reducing solvent (e.g., carbon disulfide)[5]

-

n-paraffin calibration mixture[5]

Procedure:

-

Calibration:

-

Inject a calibration mixture of n-paraffins covering a wide boiling range.

-

Record the retention time for each n-paraffin.

-

Create a calibration curve of boiling point versus retention time.

-

-

Sample Preparation: Dilute a sample aliquot with a viscosity-reducing solvent.[5]

-

Instrument Setup:

-

Injector Temperature: Programmed to vaporize the sample.

-

Detector Temperature: 350 °C

-

Oven Temperature Program: A reproducible linear rate to elute components in order of increasing boiling point (e.g., 35°C to 380°C at 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Injection: Inject the diluted sample into the GC.

-

Data Analysis:

-

Record the retention time of the this compound peak.

-

Using the calibration curve, determine the boiling point corresponding to the retention time of the this compound peak.

-

Determination of Density using a Pycnometer

This protocol details the use of a pycnometer to determine the density of this compound.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[9]

-

Analytical balance

-

Distilled water

-

This compound sample

-

Thermometer

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₀).[9]

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₁).

-

The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Weigh the filled pycnometer (m₂).

-

-

Calculation:

-

The mass of the this compound is m_sample = m₂ - m₀.

-

The density (ρ) of this compound is calculated as ρ = m_sample / V.

-

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A range of organic solvents with varying polarities (e.g., ethanol (B145695), acetone, chloroform, hexane)

-

Graduated cylinders or pipettes

-

Test tubes or small vials

-

Vortex mixer

Procedure:

-

Preliminary Test:

-

To a test tube, add a known small amount of this compound (e.g., 0.1 g).

-

Gradually add the solvent in small increments (e.g., 0.1 mL) while vortexing.

-

Observe the point at which the this compound completely dissolves to get an approximate solubility range.

-

-

Quantitative Determination:

-

Based on the preliminary test, weigh a more precise amount of this compound into a vial.

-

Add a measured volume of the solvent and vortex until the solute is fully dissolved.

-

If it dissolves, add more this compound in known increments until saturation is reached (a small amount of undissolved material remains after prolonged vortexing).

-

If it does not dissolve, add more solvent in measured increments until complete dissolution.

-

-

Expression of Results: Express the solubility as g/100 mL or mg/mL of the solvent at a specified temperature.

Signaling Pathways and Experimental Workflows

This compound and its metabolites are involved in crucial cellular signaling pathways. Understanding these pathways is vital for researchers in drug development and cell biology.

Akt/GSK3β Signaling Pathway

This compound has been shown to influence the Akt/GSK3β signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Research suggests that this compound can modulate the phosphorylation status of Akt and GSK3β, thereby affecting downstream cellular processes.[3][4]

Caption: this compound's modulation of the Akt/GSK3β signaling pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Linoleic acid, the precursor to this compound, and its metabolites can influence mTOR signaling. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.

Caption: Influence of linoleic acid metabolites on the mTOR signaling pathway.

Experimental Workflow: Investigating the Effects of this compound on Cultured Cells

This workflow outlines a general procedure for studying the biological effects of this compound on a cell line of interest.

Caption: General workflow for studying the effects of this compound in cell culture.

Protocol for Preparing this compound for Cell Culture:

-

Stock Solution Preparation: Due to its low water solubility, prepare a concentrated stock solution of this compound in a sterile organic solvent such as ethanol or DMSO. A typical stock concentration is 10-100 mM.

-

Working Solution Preparation: The stock solution should be diluted in serum-free media or media containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its stability and delivery to the cells. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Treatment: Add the working solution to the cell culture medium to achieve the desired final concentration of this compound for the experiment. Include appropriate vehicle controls (medium with the same concentration of the solvent and/or BSA) in your experimental design.

Conclusion

This technical guide provides a solid foundation for researchers working with this compound. The comprehensive data on its physicochemical properties, coupled with detailed experimental protocols, will aid in the accurate and reproducible execution of experiments. Furthermore, the insights into its involvement in key signaling pathways and the provided experimental workflows offer a starting point for investigating its diverse biological roles. As research in this area continues to evolve, a thorough understanding of these fundamental aspects of this compound will be indispensable for advancing our knowledge in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 3. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway -Nutrition Research and Practice | 학회 [koreascience.kr]

- 4. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kaycantest.com [kaycantest.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 8. MT 181 - Solubility in organic solvents [cipac.org]

- 9. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chymist.com [chymist.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl Linoleate: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl linoleate (B1235992), the methyl ester of linoleic acid. It details its physicochemical properties, explores its significant biological activities, and provides detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted roles of this fatty acid ester.

Physicochemical Properties of Methyl Linoleate

This compound is a polyunsaturated fatty acid methyl ester that serves as a crucial molecule in various biological and industrial processes. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 112-63-0 | [1][2] |

| Molecular Formula | C₁₉H₃₄O₂ | [1][2] |

| Molecular Weight | 294.47 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 192 °C at 4 mmHg | [4] |

| Melting Point | -35 °C | [4] |

| Density | 0.889 g/mL at 25 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest in dermatological and therapeutic research.

Anti-Melanogenic Effects

This compound has been identified as a potent anti-melanogenic compound.[1] It exerts its effects by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins, which are key regulators of melanin (B1238610) synthesis.[1] This regulation is achieved through the modulation of the Akt/GSK3β signaling pathway.[1] Specifically, this compound inhibits the β-catenin-mediated transcriptional activation of MITF.[1]

Anti-Inflammatory Properties

Fatty acid esters of hydroxy fatty acids, such as derivatives of linoleic acid, have demonstrated anti-inflammatory effects.[5] Studies have shown that these compounds can suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[5] Furthermore, they can also reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[5] While direct evidence for this compound's anti-inflammatory action is still emerging, its oxidized products have been shown to induce pro-inflammatory responses in macrophages.[6]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Linoleic acid and its derivatives are known ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[7] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[8] Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation.[9] This suggests a potential role for this compound in the regulation of metabolic pathways, although further research is needed to fully elucidate its specific interactions with different PPAR isoforms.[10][11]

Experimental Protocols

This compound is often used as a model substrate in lipid peroxidation studies. The following are detailed protocols for two common assays used to measure its oxidation.

Conjugated Diene Formation Assay

This assay monitors the initial stages of lipid peroxidation by detecting the formation of conjugated dienes, which absorb light at approximately 234 nm.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol.

-

Initiation of Oxidation: Induce lipid peroxidation by exposing the sample to an initiator, such as heat, UV light, or a free radical generator (e.g., AAPH).

-

Spectrophotometric Measurement: At predetermined time intervals, measure the absorbance of the sample at 234 nm using a spectrophotometer. A solvent blank should be used as a reference.

-

Calculation: The concentration of conjugated dienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the conjugated diene (approximately 29,500 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring secondary products of lipid peroxidation, primarily malondialdehyde (MDA).

Methodology:

-

Reaction Mixture: To a test tube, add the oxidized this compound sample, a solution of thiobarbituric acid (TBA), and an acidic solution such as trichloroacetic acid (TCA).

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples to room temperature and centrifuge to remove any precipitate.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a similar standard.

Analytical Methods

A variety of analytical techniques are employed for the identification and quantification of this compound.

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of this compound in complex mixtures; quantification. |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of chemical changes such as oxidation. |

Applications in Drug Development and Research

The diverse biological activities of this compound make it a compound of interest in several areas of research and development:

-

Dermatology and Cosmetics: Its anti-melanogenic properties suggest potential applications in skincare products for hyperpigmentation disorders.[1]

-

Inflammation Research: As a precursor to anti-inflammatory lipids, it is a valuable tool for studying inflammatory pathways.[5]

-

Metabolic Research: Its role as a PPAR agonist makes it relevant for studies on metabolic disorders such as dyslipidemia and insulin (B600854) resistance.[7][8]

-

Oxidative Stress Models: Due to its susceptibility to oxidation, this compound is a standard model compound for evaluating the efficacy of antioxidants.[12]

Conclusion

This compound is a multifaceted fatty acid ester with well-defined physicochemical properties and a growing body of evidence supporting its significant biological roles. For researchers and professionals in drug development, a thorough understanding of its properties, biological activities, and the experimental methods for its study is essential for harnessing its potential in therapeutic and cosmeceutical applications. This guide provides a foundational resource to aid in these endeavors.

References

- 1. This compound | CAS#:112-63-0 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS:112-63-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cenmed.com [cenmed.com]

The Isolation of Methyl Linoleate: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of methyl linoleate (B1235992) and the scientific methodologies employed for its extraction and purification. Methyl linoleate, the methyl ester of the essential omega-6 fatty acid, linoleic acid, is a compound of significant interest in various research and development sectors, including pharmaceuticals, cosmetics, and material sciences. This document details the primary vegetable oil sources, outlines step-by-step experimental protocols for its isolation, and presents quantitative data to inform laboratory and industrial processes.

Natural Sources of this compound

This compound is not typically found in its free form in nature but is readily derived from the abundant triglycerides present in a variety of vegetable oils. The concentration of linoleic acid, the precursor to this compound, varies significantly among these sources. Oils with a higher percentage of linoleic acid are generally preferred for obtaining higher yields of this compound.

The following table summarizes the linoleic acid content in a range of commercially important vegetable oils, which are primary feedstocks for this compound production.

| Natural Source (Vegetable Oil) | Linoleic Acid Content (%) | Reference |

| Safflower Oil | 55.1 - 84.13 | [1][2][3][4] |

| Grape Seed Oil | 66.23 - 72.0 | [5][6][7] |

| Poppy Seed Oil | 62.0 - 74.8 | [8][9][10][11] |

| Sunflower Oil | 55.0 - 71.17 | [12] |

| Hemp Seed Oil | 50.0 - 70.0 | [13][14][15][16][17] |

| Wheat Germ Oil | 54.8 - 87.29 | [18][19][20][21][22] |

| Corn Oil | 54.0 - 59.27 | [12] |

| Soybean Oil | 51.0 - 56.0 | [12] |

| Cottonseed Oil | 52.0 - 56.35 | [12] |

Extraction and Synthesis Methodologies

The principal method for obtaining this compound from vegetable oils is through a chemical process known as transesterification. In this reaction, the triglycerides (triesters of glycerol (B35011) and fatty acids) in the oil react with methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol as a byproduct. Alternatively, this compound can be synthesized through the direct esterification of free linoleic acid with methanol.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a widely used, efficient, and cost-effective method for the industrial production of methyl esters.

-

Preparation of Sodium Methoxide (B1231860) Catalyst: In a clean, dry flask, carefully dissolve 1 gram of sodium hydroxide (B78521) (NaOH) pellets in 25 mL of anhydrous methanol with magnetic stirring until the pellets are completely dissolved. This solution should be prepared fresh and protected from atmospheric moisture.[23]

-

Reaction Setup: Place 100 mL of refined soybean oil into a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the oil to 60°C in a water bath.[24]

-

Transesterification Reaction: Once the oil reaches 60°C, add the freshly prepared sodium methoxide solution to the flask. Maintain the reaction temperature at 60°C with vigorous stirring for 1 to 2 hours.[24]

-

Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours, or overnight, for the separation of the two phases. The upper layer consists of the fatty acid methyl esters (biodiesel), and the lower layer is glycerol.[24]

-

Washing and Neutralization: Carefully drain the glycerol layer. Wash the methyl ester layer three times with warm (50°C) distilled water to remove any residual catalyst, soap, and methanol. During the final wash, check the pH of the water to ensure it is neutral.[24]

-

Drying: Dry the washed methyl ester layer over anhydrous sodium sulfate (B86663) to remove any remaining water.

-

Purification: The crude this compound can be further purified by vacuum distillation to isolate it from other fatty acid methyl esters.

Enzymatic Transesterification

Enzymatic transesterification offers a milder and more specific alternative to chemical catalysis, often resulting in higher purity products with fewer side reactions. Lipases are the enzymes commonly employed for this purpose.

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, combine 100 grams of a high-linoleic acid oil (e.g., safflower oil) with a stoichiometric excess of methanol. A molar ratio of oil to methanol of 1:4 is often used.[15]

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the oil.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40-50°C, with continuous agitation for a period of 24 to 48 hours.[15]

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

Product Separation and Purification: The resulting mixture of methyl esters and glycerol is separated as described in the base-catalyzed method. The methyl ester phase is then washed and dried. Further purification to isolate this compound can be achieved through fractional distillation or urea (B33335) complexation.

Purification Techniques

Following the initial extraction, a mixture of fatty acid methyl esters is obtained. To isolate high-purity this compound, further purification steps are necessary.

Fractional Distillation

This technique separates compounds based on differences in their boiling points. As the boiling points of different fatty acid methyl esters are very close, a fractional distillation column is required for effective separation.

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The system should be set up for vacuum distillation to lower the boiling points of the esters and prevent thermal degradation.[25][26]

-

Distillation Process: Place the crude FAME mixture into the round-bottom flask with a few boiling chips. Gradually heat the flask while applying a vacuum.

-

Fraction Collection: Collect the different fatty acid methyl ester fractions as they distill at their respective boiling points. The fraction corresponding to the boiling point of this compound (approximately 192°C at 4 mmHg) is collected separately.[25][26] The purity of the collected fractions should be monitored by gas chromatography (GC).

Urea Complexation (Urea Adductive Crystallization)

This method is effective for separating saturated and monounsaturated fatty acid methyl esters from polyunsaturated ones like this compound. In a methanolic solution, urea forms crystalline inclusion complexes with straight-chain saturated and monounsaturated esters, while the kinked structure of polyunsaturated esters like this compound prevents their inclusion, leaving them in the liquid phase.

-

Solution Preparation: Dissolve the crude FAME mixture in methanol. In a separate container, prepare a saturated solution of urea in methanol at an elevated temperature (e.g., 60-70°C).

-

Complex Formation: Mix the FAME-methanol solution with the hot urea-methanol solution. The typical ratio of urea to FAME is around 3:1 by weight.

-

Crystallization: Allow the mixture to cool slowly to a low temperature (e.g., 4°C or -20°C) and let it stand for several hours to allow the urea-adduct crystals to form.

-

Separation: Separate the liquid portion (non-adduct fraction, enriched in this compound) from the solid crystalline adducts by filtration.

-

Solvent Removal: Remove the methanol from the liquid filtrate by rotary evaporation to obtain the purified this compound. The purity can be assessed using GC analysis.

Process Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the extraction and purification of this compound.

Caption: General workflow for the extraction of crude Fatty Acid Methyl Esters (FAMEs) from vegetable oil.

Caption: Purification workflow for isolating high-purity this compound from a crude FAME mixture.

Quantitative Data on Yield and Purity

The yield and purity of this compound are dependent on several factors, including the linoleic acid content of the starting oil, the chosen extraction and purification methods, and the optimization of reaction parameters.

| Starting Material | Extraction Method | Purification Method | This compound Yield (%) | This compound Purity (%) | Reference |

| Soybean Oil | Base-Catalyzed Transesterification (NaOH) | - | >97 (Total FAMEs) | - | [24] |

| Sunflower Oil | Base-Catalyzed Transesterification (NaOH) | - | ~98 (Total FAMEs) | - | [27] |

| Cottonseed Oil | Enzymatic Transesterification (Lipozyme) | - | 38.24 (Total FAMEs) | - | |

| Foxtail Millet Bran Oil | Transesterification | Urea Complexation & Molecular Distillation | - | 60.45 | [28][29] |

Note: The yields reported are often for the total fatty acid methyl esters (biodiesel), and the final purity of this compound is highly dependent on the efficiency of the subsequent purification steps.

Conclusion

This guide has provided a detailed overview of the natural sources, extraction methodologies, and purification techniques for obtaining this compound. The selection of a suitable high-linoleic acid vegetable oil is the primary step, followed by an efficient transesterification protocol, either chemically or enzymatically catalyzed. Subsequent purification through fractional distillation or urea complexation is crucial for achieving high-purity this compound suitable for research and pharmaceutical applications. The provided protocols and workflows serve as a foundational resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. Fatty acid composition and tocopherol profiles of safflower (Carthamus tinctorius L.) seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Safflower Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Grape seed oil - Wikipedia [en.wikipedia.org]

- 6. zeroacre.com [zeroacre.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. extension.okstate.edu [extension.okstate.edu]

- 15. Formulation, Characterization and Properties of Hemp Seed Oil and Its Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An ideal fatty acid composition for human health: Hemp (Cannabis sativa L.) seed | Chemical Reports [syncsci.com]

- 17. dialnet.unirioja.es [dialnet.unirioja.es]

- 18. fitaudit.com [fitaudit.com]

- 19. Wheat germ oil | Cyberlipid [cyberlipid.gerli.com]

- 20. wheatgerm Oil — Botanical Formulations [botanicalformulations.com]

- 21. Wheat germ oil - Wikipedia [en.wikipedia.org]

- 22. scispace.com [scispace.com]

- 23. Base Catalyzed Fast-Transesterification of Soybean Oil Using Ultrasonication [elibrary.asabe.org]

- 24. scispace.com [scispace.com]

- 25. Purification [chem.rochester.edu]

- 26. How To [chem.rochester.edu]

- 27. researchgate.net [researchgate.net]

- 28. Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Methyl Linoleate in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal molecule in cellular biology. While often utilized as a stable surrogate for linoleic acid in research, methyl linoleate and its metabolites are increasingly recognized for their direct and indirect roles in a multitude of cellular pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a particular focus on its metabolism, its impact on key signaling cascades, and its implications in disease states such as cancer and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both foundational knowledge and detailed experimental methodologies to facilitate further investigation into this multifaceted lipid ester.

Quantitative Data on the Biological Effects of this compound

The following tables summarize quantitative data regarding the cytotoxic and inflammatory effects of this compound and its derivatives. These data provide a comparative reference for researchers designing and interpreting experiments.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

| Cell Line | Compound | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | This compound | MTT | ~150 | 48 | [1] |

| Oleic Acid Methyl Ester | MTT | > 200 | 48 | [1] | |

| HepG2 (Human Hepatocellular Carcinoma) | Oxidized this compound | MTT | 200 (µg/mL) | 8 | [2] |

| Unoxidized this compound | MTT | > 200 (µg/mL) | 8 | [2] | |

| Caco-2 (Human Colorectal Adenocarcinoma) | This compound | MTT | > 100 | 72 | [3] |

| Cholestenone | MTT | 5 (µg/mL) | 72 | [3] | |

| A549 (Human Lung Carcinoma) | Lemongrass Essential Oil (high in citral, contains methyl esters) | MTT | 29.13 (ppm) | Not Specified | [4] |

| Benzofuran derivative 8 | MTT | 3.5 ± 0.6 | 72 | [5] |

Table 2: Effect of Oxidized this compound on Pro-inflammatory Cytokine Expression in RAW264.7 Macrophages

| Treatment | Concentration (µg/mL) | Incubation Time (h) | TNF-α mRNA Fold Change (vs. Control) | IL-1β mRNA Fold Change (vs. Control) | COX-2 mRNA Fold Change (vs. Control) | Reference |

| Oxidized MLO (60°C, 96h) | 200 | 8 | ~2.5 | ~2.0 | ~1.8 | [2] |

| Oxidized MLO (180°C, 12h) | 200 | 8 | ~3.0 | ~2.5 | ~2.2 | [2] |

| Unoxidized MLO | 200 | 8 | No significant change | No significant change | No significant change | [2] |

MLO: this compound

Table 3: Kinetic Parameters of Soybean Lipoxygenase with Linoleate Substrates

| Substrate | Enzyme | K_m_ (M) | V_max_ (µmol/min/mg) | Reference |

| Linoleic Acid | Soybean Lipoxygenase-1 | (7.7 ± 0.3) x 10⁻⁶ (Kps) | Not Specified | [6] |

| Linoleic Acid | Recombinant Soybean GmLOX2 | Not Specified | Not Specified | [7] |

Signaling Pathways Modulated by this compound and its Metabolites

This compound and its metabolic derivatives are integral to the regulation of several critical signaling pathways. These pathways govern a wide array of cellular processes, including proliferation, inflammation, and metabolism. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. This compound, primarily through its metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been shown to modulate this pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. Oxidized metabolites of this compound can act as potent activators of this pathway, leading to the transcription of pro-inflammatory genes.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. This compound and its metabolites can act as ligands for PPARγ, modulating the expression of target genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological roles.

Protocol 1: Cell Culture and Treatment with this compound

Objective: To prepare and treat cultured mammalian cells with this compound for downstream analysis.

Materials:

-

Mammalian cell line of interest (e.g., RAW264.7, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (≥99% purity)

-

Ethanol (B145695) (cell culture grade)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes and microcentrifuge tubes

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in complete medium.

-

Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will allow them to reach 60-70% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

-

Preparation of this compound-BSA Conjugate:

-

Prepare a 100 mM stock solution of this compound in ethanol.

-

Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS.

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., a 1:100 dilution for a 1 mM working stock). This conjugation increases the solubility and bioavailability of the fatty acid.

-

Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

Filter-sterilize the this compound-BSA conjugate through a 0.22 µm filter.

-

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add fresh serum-free or low-serum medium containing the desired final concentration of the this compound-BSA conjugate.

-

Include a vehicle control (medium with the same concentration of BSA and ethanol as the highest treatment dose).

-

Incubate the cells for the desired time period (e.g., 8, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Protocol 2: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract total lipids from cells and analyze the fatty acid methyl ester profile, including this compound.

Materials:

-

Cell pellet from Protocol 1

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid methyl ester)

-

BF₃-methanol solution (14% w/v)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction (Folch Method):

-

Harvest cells by scraping and centrifugation.

-

To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Use a volume sufficient to immerse the pellet (e.g., 2 mL for a pellet from a 100 mm dish).

-

Add the internal standard.

-

Homogenize the sample using a sonicator or by vigorous vortexing.

-

Incubate at room temperature for 20 minutes with occasional vortexing.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of BF₃-methanol solution to the dried lipid extract.

-

Incubate at 100°C for 30 minutes in a heating block.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water.

-

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the FAME-containing hexane to a GC vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a temperature program suitable for separating C14-C22 FAMEs.

-

Identify and quantify this compound and other FAMEs by comparing their retention times and mass spectra to those of known standards and the internal standard.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression of target genes in response to this compound treatment.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qPCR-grade water

-

qPCR plates and seals

-

Real-time PCR detection system

-

Primers for target and reference genes (see Table 4 for examples)

Table 4: Example qPCR Primers for Genes Involved in Inflammation

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| TNF-α (Human) | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |

| IL-6 (Human) | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |

| IL-1β (Human) | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |

| iNOS (Human) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC |

| COX-2 (Human) | GCTGTACAAGCAGTGGCAAAG | GCGTTGATAGTGGTCTTTGGT |

| β-actin (Human) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |

Procedure:

-

RNA Extraction:

-

Lyse cells treated according to Protocol 1 directly in the culture dish using the lysis buffer from the RNA extraction kit.

-

Extract total RNA following the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a sterile, RNase-free microcentrifuge tube. For a single 20 µL reaction:

-

10 µL 2x SYBR Green qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL qPCR-grade water

-

-

Set up reactions in triplicate for each sample and each gene (including a no-template control).

-

Pipette the reaction mix into a qPCR plate.

-

-

Real-Time PCR:

-

Run the qPCR plate on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Perform a melt curve analysis to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a reference gene (e.g., β-actin).

-

Protocol 4: Western Blot Analysis for Signaling Protein Activation

Objective: To detect and quantify the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

-

Cell pellet from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 5 for examples)

-

Chemiluminescent substrate

-

Imaging system

Table 5: Example Antibodies for Western Blot Analysis

| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog # (Example) |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology | #9271 |

| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology | #9272 |

| p-NF-κB p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology | #3033 |

| Total NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology | #8242 |

| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |

| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology | #7074 |

| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology | #7076 |

Procedure:

-

Protein Extraction:

-

Lyse cells treated according to Protocol 1 with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound is a biologically active molecule with diverse roles in cellular signaling and metabolism. Its influence on pathways such as PI3K/Akt/mTOR, NF-κB, and PPARγ underscores its importance in cellular homeostasis and its potential as a therapeutic target in various diseases. This guide has provided a comprehensive overview of the current knowledge, quantitative data, and detailed experimental protocols to facilitate further research into the intricate functions of this compound. As our understanding of lipid biology continues to expand, further investigation into the specific mechanisms of action of this compound and its metabolites will undoubtedly unveil new avenues for therapeutic intervention in cancer, inflammation, and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

From Precursor to Key Mediator: A Technical Guide to the Conversion of Methyl Linoleate to Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of methyl linoleate (B1235992) to arachidonic acid, a critical pathway in lipid biochemistry with significant implications for inflammation, cell signaling, and disease pathology. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes). The synthesis of arachidonic acid from its essential fatty acid precursor, linoleic acid, is a tightly regulated process. Methyl linoleate, the methyl ester of linoleic acid, can serve as a precursor to linoleic acid and subsequently arachidonic acid, following cellular uptake and enzymatic hydrolysis. Understanding the kinetics and regulation of this pathway is crucial for research in inflammation, cardiovascular disease, and cancer.

The Metabolic Pathway: From this compound to Arachidonic Acid

The conversion of this compound to arachidonic acid is a multi-step process that begins with the hydrolysis of the methyl ester and proceeds through a series of desaturation and elongation reactions.

Cellular Uptake and Hydrolysis

This compound is a more lipophilic molecule than its free fatty acid counterpart and can readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, such as carboxylesterases, to yield linoleic acid and methanol. This initial step is critical for making the fatty acid available for subsequent metabolic processing.

Activation of Linoleic Acid

Before entering the desaturation and elongation pathway, linoleic acid must be activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

The Desaturation and Elongation Cascade

The conversion of linoleoyl-CoA to arachidonoyl-CoA occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions:

-

Δ6-Desaturation: The first and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleoyl-CoA by the enzyme Δ6-desaturase (FADS2) , forming γ-linolenoyl-CoA (GLA).

-

Elongation: GLA is then elongated by the addition of a two-carbon unit from malonyl-CoA by fatty acid elongase 5 (ELOVL5) , resulting in the formation of dihomo-γ-linolenoyl-CoA (DGLA).

-

Δ5-Desaturation: DGLA is subsequently desaturated at the delta-5 position by Δ5-desaturase (FADS1) to produce arachidonoyl-CoA.

-

Acyl-CoA to Phospholipids: The newly synthesized arachidonoyl-CoA is then available for esterification into membrane phospholipids, from where free arachidonic acid can be released by phospholipases to participate in eicosanoid synthesis.

Quantitative Data

The efficiency of the conversion of linoleic acid to arachidonic acid is influenced by the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for the desaturase enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Organism/Tissue | Reference |

| Δ6-Desaturase (FADS2) | Linoleoyl-CoA | 1.5 - 10.7 | 0.08 - 0.63 | Rat Liver Microsomes | [1] |

| Δ6-Desaturase (FADS2) | Linoleic Acid | 6.5 | 7.5 | Human Fetal Liver | [2] |

| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenoyl-CoA | 3.9 | 9.1 | Human Fetal Liver | [2] |

Experimental Protocols

This section provides a general framework for an in vitro experiment to study the conversion of this compound to arachidonic acid in a cultured cell line (e.g., HepG2, a human liver cell line).

Materials

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound solution (prepared in a suitable solvent like ethanol (B145695) and complexed with bovine serum albumin).

-

Internal standard (e.g., heptadecanoic acid).

-

Solvents for lipid extraction (e.g., hexane (B92381), isopropanol, chloroform, methanol).

-

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol).

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a wax-type column).

Cell Culture and Treatment

-

Culture HepG2 cells in complete medium until they reach approximately 80% confluency.

-

Replace the culture medium with a serum-free medium containing the this compound-BSA complex at the desired concentration. Include a vehicle control (BSA without this compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Lipid Extraction

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells by scraping.

-

Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the cell pellet.

-

Add the internal standard to the extraction mixture for quantification.

-

Separate the organic phase containing the lipids.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a transesterification reagent (e.g., 2% methanolic H2SO4 or 14% BF3-methanol) to the dried lipid residue.

-

Heat the mixture (e.g., at 80-100°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.

-

After cooling, add water and extract the FAMEs with hexane.

GC-MS Analysis

-

Concentrate the hexane extract containing the FAMEs.

-

Inject an aliquot of the sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different FAMEs.

-

Identify the fatty acid methyl esters based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

Visualizations

Metabolic Pathway

Caption: Metabolic pathway of this compound to arachidonoyl-CoA.

Experimental Workflow

Caption: Experimental workflow for analyzing the conversion of this compound.

Regulation of Arachidonic Acid Synthesis

Caption: Transcriptional regulation of key enzymes in arachidonic acid synthesis.

References

A Technical Guide to the Mechanism of Action of Methyl Linoleate in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal compound in the study of lipid metabolism. In biological systems, it is rapidly hydrolyzed to linoleic acid, which is the bioactive molecule responsible for its metabolic effects.[1][2] Linoleic acid is a key regulator of metabolic pathways, influencing energy homeostasis through the modulation of critical signaling networks and transcription factors. This technical guide provides an in-depth examination of the molecular mechanisms through which methyl linoleate, via linoleic acid, governs lipid metabolism. It details its role in activating AMP-activated protein kinase (AMPK), modulating Peroxisome Proliferator-Activated Receptors (PPARs), and regulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.

Core Mechanisms of Action

Linoleic acid, the active form of this compound, exerts its influence on lipid metabolism through three primary, interconnected signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central energy sensor in cells, activated during states of low energy (high AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[3] Linoleic acid has been shown to directly activate AMPK.[4][5] This activation is a critical event that shifts cellular metabolism from lipid storage to lipid oxidation.

Activated AMPK phosphorylates and inactivates key enzymes in lipid synthesis, most notably Acetyl-CoA Carboxylase (ACC). ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the formation of malonyl-CoA.[3][6] Malonyl-CoA is not only a substrate for fatty acid synthesis but also a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]

By inhibiting ACC, AMPK activation by linoleic acid leads to:

-

A decrease in malonyl-CoA levels.

-

Relief of CPT1 inhibition, allowing for increased transport of fatty acids into the mitochondria.

-

A subsequent increase in the rate of fatty acid oxidation for energy production.[3]

Regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

SREBP-1c is a master transcriptional regulator of de novo lipogenesis.[7][8] It controls the expression of genes required for the synthesis of fatty acids and triglycerides, including Fatty Acid Synthase (FASN) and ACC.[8] Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress SREBP-1c activity through multiple mechanisms:

-

Inhibition of SREBP-1c Transcription: PUFAs can downregulate the transcription of the SREBF1 gene, often through their interaction with liver X receptors (LXRs), which are upstream regulators of SREBP-1c.[7]

-

Inhibition of Proteolytic Cleavage: SREBP-1c is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane. To become active, it must be transported to the Golgi apparatus, where it is cleaved by two proteases (S1P and S2P).[8] PUFAs can inhibit the transport of the SREBP-SCAP complex from the ER to the Golgi, thereby preventing its activation.[7]

The net effect of this suppression is a coordinated downregulation of the entire lipogenic program, leading to reduced synthesis and storage of fats.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism. Linoleic acid and its metabolites can act as ligands for PPARs, particularly PPARα and PPARγ.[9][10]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, PPARα is a master regulator of fatty acid oxidation.[10] Activation of PPARα by linoleic acid leads to the increased expression of genes involved in fatty acid uptake (e.g., CD36), intracellular binding (FABPs), and mitochondrial β-oxidation (e.g., CPT1, ACOX1).[10][11]

-

PPARγ: Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. While its activation can promote lipid storage in adipocytes, its role in other tissues is complex. In colorectal cancer cells, for example, linoleic acid has been shown to increase PPARγ expression, which can inhibit cancer growth.[12]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of linoleic acid (the active form of this compound) on key components of lipid metabolism.

Table 1: Effect of Linoleic Acid on Protein Activity and Expression

| Target Protein | Cell Type / Model | Linoleic Acid Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| AMPK Activity | L6 Myotubes | 0.25 mM | 1 hour | ▲ 38 ± 9% increase vs. control | [4] |

| PPARγ Expression | HCT116 cells | Not specified | Not specified | ▲ 15.08-fold increase vs. control | [12] |

| PPARγ Expression | SW742 cells (DHA) | Not specified | Not specified | ▲ 9.22-fold increase vs. control | [12] |

| PPARγ Expression | Caco2 cells (DHA) | Not specified | Not specified | ▲ 8.87-fold increase vs. control |[12] |

Note: DHA (docosahexaenoic acid) is a downstream metabolite of the omega-3 pathway, but its significant effect on PPARγ is included for comparative context.

Table 2: Effect of Linoleic Acid on Serum Lipid Profile (In Vivo)

| Parameter | Model | Treatment | Duration | Observed Effect vs. High-Fat Diet Control | Reference |

|---|---|---|---|---|---|

| Total Cholesterol (TC) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |

| Triglycerides (TG) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |

| Low-Density Lipoprotein (LDL) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |

| High-Density Lipoprotein (HDL) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▲ Significant increase |[9][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on lipid metabolism.

Protocol 1: In Vitro Treatment of Hepatocytes with Linoleate

This protocol describes the preparation and application of a linoleate-BSA complex for treating cultured cells, adapted from methods used for oleate.[14]

-

Materials:

-

Hepatocyte cell line (e.g., HepG2, AML12)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sodium linoleate

-

Sterile water and Phosphate-Buffered Saline (PBS)

-

Cell culture plates

-

-

Procedure:

-

Cell Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of treatment.

-

Preparation of Linoleate-BSA Complex: a. Prepare a 100 mM stock solution of sodium linoleate in sterile water, heating gently if necessary to dissolve. b. Prepare a 10% (w/v) fatty acid-free BSA stock solution in serum-free DMEM. c. To create the final treatment medium, slowly add the sodium linoleate stock solution to the BSA-containing medium while stirring to achieve the desired final concentration (e.g., 0.25-0.5 mM). A typical molar ratio of linoleate to BSA is 4:1 to 6:1. d. Incubate the linoleate-BSA solution at 37°C for 1 hour to allow for complex formation.

-

Cell Treatment: a. Aspirate the growth medium from the confluent cells and wash once with sterile PBS. b. Add the prepared linoleate-BSA treatment medium. Include a control group treated with medium containing BSA only. c. Incubate for the desired time (e.g., 6, 12, or 24 hours).

-

Downstream Analysis: Harvest cells for RNA extraction (qRT-PCR), protein extraction (Western blotting), or lipid extraction (Lipidomics).

-

Protocol 2: Total Lipid Extraction from Cultured Cells (Folch Method)

This is a classic method for the complete extraction of lipids from biological samples.[14][15]

-

Materials:

-

Chloroform (B151607) (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution or LC-MS grade water

-

Handheld homogenizer or sonicator

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

-

Procedure:

-

Cell Harvesting: Harvest treated and control cells by scraping or trypsinization, and pellet them by centrifugation. Record the pellet weight or cell number.

-

Homogenization: Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet. Homogenize thoroughly until a single-phase solution is formed.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the homogenate. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the layers.

-

Lipid Collection: Three layers will form: an upper aqueous (methanol/water) phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids. Carefully aspirate and discard the upper phase. Using a glass Pasteur pipette, collect the lower organic phase, bypassing the protein disk, and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the collected lipid phase under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) for storage at -80°C until analysis by mass spectrometry.

-

Experimental Workflow Visualization

The investigation of this compound's effects typically follows a structured workflow from cell culture to multi-omic data analysis.

Conclusion

This compound, acting through its conversion to linoleic acid, is a potent modulator of lipid metabolism. Its mechanism of action is multifaceted, involving the simultaneous activation of catabolic pathways (via AMPK and PPARα) and the suppression of anabolic pathways (via SREBP-1c). This coordinated regulation shifts cellular metabolism towards fatty acid oxidation and away from lipid synthesis and storage. The detailed understanding of these pathways, supported by robust experimental protocols, positions this compound as an invaluable tool for researchers and drug developers investigating metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

References

- 1. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 8. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]